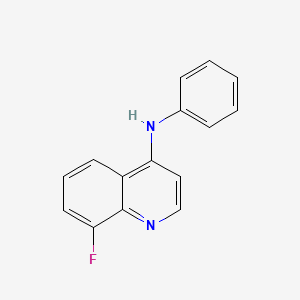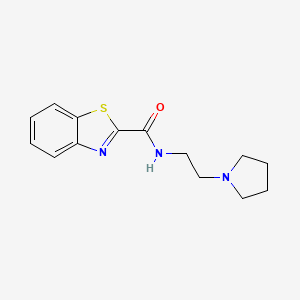![molecular formula C11H15N3O2 B4462899 3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B4462899.png)
3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
Overview
Description
3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol is an organic compound belonging to the class of furo[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol typically involves the condensation of 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine with 3-chloropropanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propanal.
Reduction: 3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propanamine.
Substitution: 3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propyl chloride.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases and microtubule assembly. It binds to the active site of these enzymes, preventing their normal function and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFR-β) .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylfuro[2,3-d]pyrimidine: Similar structure but lacks the propanol side chain.
5,6-Diphenylfuro[2,3-d]pyrimidine: Contains phenyl groups instead of methyl groups.
Pyrido[2,3-d]pyrimidine: Different heterocyclic core but similar biological activities
Uniqueness
3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern and the presence of the propanol side chain, which enhances its solubility and potentially its biological activity .
Properties
IUPAC Name |
3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(2)16-11-9(7)10(13-6-14-11)12-4-3-5-15/h6,15H,3-5H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZACDOSBMRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NCCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-chlorophenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462826.png)
![1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4462835.png)
![4-(8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)PHENYL METHYL ETHER](/img/structure/B4462848.png)
![2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4462855.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4462859.png)
![N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4462860.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)
![2-(3-methoxypropyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462873.png)
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(2-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B4462877.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B4462890.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B4462891.png)

![4-ETHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4462918.png)
